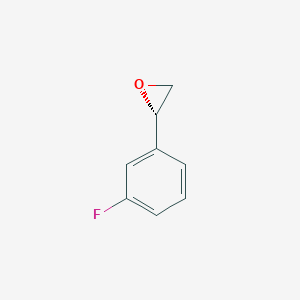

(R)-(3-Fluorophenyl)oxirane

Description

The exact mass of the compound (R)-(3-Fluorophenyl)oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(3-Fluorophenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(3-Fluorophenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(3-fluorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBRZCKMGQHNJA-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628728 | |

| Record name | (2R)-2-(3-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403501-35-9 | |

| Record name | (2R)-2-(3-Fluorophenyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(3-Fluorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of (R)-(3-Fluorophenyl)oxirane

Introduction

(R)-(3-Fluorophenyl)oxirane, a chiral epoxide, has emerged as a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry.[1] Its unique structural features, comprising a reactive oxirane ring and a fluorine-substituted phenyl group, make it a sought-after intermediate for the synthesis of complex, biologically active molecules. The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets, thereby enhancing its therapeutic potential. This guide provides a comprehensive overview of the synthesis, properties, and applications of (R)-(3-Fluorophenyl)oxirane, with a focus on practical methodologies and field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-(3-Fluorophenyl)oxirane is paramount for its effective use in synthesis and for the characterization of its derivatives. The table below summarizes key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO | PubChem |

| Molecular Weight | 138.14 g/mol | PubChem |

| CAS Number | 403501-35-9 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | Not explicitly reported for the (R)-enantiomer. Racemic 2-(3-fluorophenyl)oxirane has been synthesized and purified by distillation. | [2] |

| Optical Rotation [α]D | Not explicitly reported. The sign of optical rotation for a given enantiomer is not directly correlated to its (R)/(S) designation and must be determined experimentally. | |

| Storage | Store under an inert atmosphere, typically nitrogen. | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃) δ: 7.36-7.26 (m, 1H), 7.11-7.05 (m, 1H), 7.04-6.93 (m, 2H), 3.86 (dd, J = 4.1, 2.5 Hz, 1H), 3.15 (dd, J = 5.5, 4.1 Hz, 1H), 2.76 (dd, J = 5.5, 2.5 Hz, 1H).[2]

¹³C NMR (75 MHz, CDCl₃) δ: 163.1 (d, ¹JC-F = 246 Hz), 140.4 (d, ³JC-F = 7.5 Hz), 130.1 (d, ³JC-F = 8.3 Hz), 121.3 (d, ⁴JC-F = 2.9 Hz), 115.1 (d, ²JC-F = 21.2 Hz), 112.2 (d, ²JC-F = 22.6 Hz), 51.8 (d, ⁴JC-F = 2.2 Hz), 51.3.[2]

Synthesis of (R)-(3-Fluorophenyl)oxirane

The enantioselective synthesis of (R)-(3-Fluorophenyl)oxirane is critical for its application in the development of chiral pharmaceuticals. Two primary strategies have proven to be highly effective: the asymmetric epoxidation of 3-fluorostyrene and the hydrolytic kinetic resolution of racemic (3-fluorophenyl)oxirane.

Asymmetric Epoxidation via Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as a catalyst. This method offers a direct route to the desired chiral epoxide from the corresponding styrene derivative.

Reaction Principle: The reaction involves the transfer of an oxygen atom from a stoichiometric oxidant, such as sodium hypochlorite (bleach), to the double bond of 3-fluorostyrene. The chirality of the manganese-salen catalyst directs the approach of the alkene, leading to the preferential formation of one enantiomer of the epoxide.

Sources

A Senior Application Scientist's Guide to a Key Chiral Building Block in Modern Drug Discovery

An In-Depth Technical Guide to (R)-(3-Fluorophenyl)oxirane

Abstract

(R)-(3-Fluorophenyl)oxirane, a chiral epoxide, represents a cornerstone building block for the synthesis of complex pharmaceutical agents. The strategic incorporation of a fluorine atom on the phenyl ring, combined with the stereodefined epoxide, offers medicinal chemists a powerful tool to modulate metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1] This guide provides an in-depth exploration of (R)-(3-Fluorophenyl)oxirane, from its fundamental properties and enantioselective synthesis to its practical application and analytical characterization. The methodologies detailed herein are grounded in established, robust chemical principles, providing researchers and drug development professionals with a reliable framework for its utilization.

Core Identity and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is the first step toward its effective application. (R)-(3-Fluorophenyl)oxirane, also known as (R)-2-(3-Fluorophenyl)oxirane, is a distinct chemical entity with the CAS Number 403501-35-9 .[2]

Structural and Chemical Data

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 403501-35-9 | 2[2] |

| Molecular Formula | C₈H₇FO | 2[2] |

| Molecular Weight | 138.14 g/mol | 2[2] |

| IUPAC Name | (2R)-2-(3-fluorophenyl)oxirane | [] |

| SMILES | FC1=CC([C@H]2OC2)=CC=C1 | 2[2] |

| Appearance | Colorless to light yellow liquid | [] |

Enantioselective Synthesis: Strategies and Mechanisms

The synthesis of enantiopure epoxides is a pivotal challenge in organic chemistry. For (R)-(3-Fluorophenyl)oxirane, two primary strategies dominate: asymmetric epoxidation of the corresponding olefin and kinetic resolution of a racemic epoxide mixture.

Strategy 1: Asymmetric Epoxidation of 3-Fluorostyrene

This approach involves the direct, stereoselective oxidation of the double bond of 3-fluorostyrene. The choice of catalyst is paramount as it dictates the facial selectivity of oxygen delivery to the olefin.

Causality: This method is often preferred for its atom economy, directly converting an achiral starting material into the desired chiral product. The success of the reaction hinges on the design of a chiral environment around the oxidant, which sterically and/or electronically favors attack on one face of the prochiral alkene.

Methods:

-

Catalytic Asymmetric Epoxidation: Chiral ketone catalysts, in conjunction with an oxidant like Oxone, can effectively promote the epoxidation of fluoroolefins with high enantioselectivity.[4] The reaction proceeds through a chiral dioxirane intermediate, where stereodifferentiation arises from steric and electronic interactions in the transition state.[4]

-

Biocatalytic Epoxidation: Engineered enzymes, particularly styrene monooxygenases (SMOs) or P450 peroxygenases, offer an environmentally benign and highly selective alternative.[5][6] These enzymes can be mutated to favor the production of the (R)-epoxide from various styrene derivatives, including fluorostyrenes, with exceptional enantiomeric excess (ee) values, often exceeding 99%.[6]

Caption: Asymmetric epoxidation of 3-fluorostyrene.

Strategy 2: Hydrolytic Kinetic Resolution (HKR) of Racemic (3-Fluorophenyl)oxirane

Kinetic resolution is a powerful technique that separates a racemic mixture by exploiting the differential reaction rates of its enantiomers with a chiral catalyst or reagent. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a preeminent example of this strategy.[7][8]

Causality: This method is exceptionally practical and scalable. It leverages a chiral (salen)Co(III) complex to catalyze the hydrolysis of one epoxide enantiomer much faster than the other.[7][9] By using approximately 0.5 equivalents of water, the faster-reacting (S)-enantiomer is converted to the corresponding diol, leaving the desired, unreacted (R)-enantiomer in high enantiomeric excess.

Mechanism Insight: The chiral Jacobsen catalyst coordinates to an epoxide molecule, activating it for nucleophilic attack by water.[10][11] The intricate steric environment of the salen ligand creates a diastereomeric transition state that is significantly lower in energy for one enantiomer, leading to a large difference in reaction rates (high selectivity factor).[9]

Sources

- 1. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]

- 2. 403501-35-9|(R)-2-(3-Fluorophenyl)oxirane|BLD Pharm [bldpharm.com]

- 4. Asymmetric Epoxidation of Fluoroolefins by Chiral Dioxirane. Fluorine Effect on Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00855B [pubs.rsc.org]

- 6. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

physical properties of (R)-(3-Fluorophenyl)oxirane

Physical Properties of (R)-(3-Fluorophenyl)oxirane: A Technical Guide

Abstract This technical guide provides a comprehensive characterization of (R)-(3-Fluorophenyl)oxirane, a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly beta-adrenergic receptor antagonists and enzyme inhibitors. This document details its physicochemical properties, synthetic routes via hydrolytic kinetic resolution (HKR), analytical profiling, and safety protocols. It serves as a reference for researchers requiring high-enantiopurity epoxides for structure-activity relationship (SAR) studies.[1]

Physicochemical Characterization

(R)-(3-Fluorophenyl)oxirane (also known as (R)-3-fluorostyrene oxide) is a fluorinated styrene oxide derivative.[1] The introduction of the fluorine atom at the meta-position enhances lipophilicity and metabolic stability compared to the non-fluorinated parent compound, while the epoxide ring serves as a versatile electrophile for ring-opening reactions.[1]

Table 1: Core Physical Properties

| Property | Value / Description | Notes |

| IUPAC Name | (2R)-2-(3-fluorophenyl)oxirane | Stereocenter at C2 (benzylic position).[1] |

| CAS Number | 18511-63-2 (Racemic) | Note:[1][2] Specific CAS for the (R)-enantiomer is often vendor-specific; search by structure recommended.[1] |

| Molecular Formula | C₈H₇FO | |

| Molecular Weight | 138.14 g/mol | |

| Physical State | Colorless to pale yellow liquid | |

| Boiling Point | ~60–65 °C at 1.0 mmHg | Estimated based on 3-chloro analog (67-68°C @ 1mmHg) and 3-fluorostyrene (30°C @ 4mmHg).[1] |

| Density | ~1.15 ± 0.05 g/mL | Denser than styrene oxide (1.05 g/mL) due to fluorine substitution. |

| Refractive Index ( | 1.51 – 1.53 | |

| Flash Point | ~65–70 °C | Class IIIA Combustible Liquid. |

| Optical Rotation ( | Property-dependent (Refer to QC) | Analog Reference: (R)-3-chlorostyrene oxide exhibits |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, Toluene | Hydrolyzes slowly in water; rapid hydrolysis in acidic aqueous media. |

Synthetic Routes & Purification[2][5]

The most robust method for obtaining high-enantiopurity (R)-(3-Fluorophenyl)oxirane is the Jacobsen Hydrolytic Kinetic Resolution (HKR) .[1] This method utilizes a chiral Cobalt-Salen complex to selectively hydrolyze the unwanted (S)-enantiomer to the diol, leaving the desired (R)-epoxide intact.[1]

Protocol: Hydrolytic Kinetic Resolution (HKR)

Reagents:

-

Racemic 2-(3-fluorophenyl)oxirane (1.0 equiv)[1]

-

(R,R)-Co(salen) catalyst (0.5 mol%)

-

Acetic acid (cocatalyst, 2-4 equiv relative to catalyst)[1]

-

Water (0.55 equiv)

-

THF (minimal, optional for solubility)

Step-by-Step Workflow:

-

Catalyst Activation: Dissolve (R,R)-Co(salen) in minimal toluene or THF. Add acetic acid and stir for 30 min in open air to generate the active Co(III) species. Remove solvent in vacuo to obtain a brown solid.

-

Reaction Setup: Charge a flask with the racemic epoxide and the activated catalyst (0.5 mol%). Cool to 0°C.

-

Hydrolysis: Add water (0.55 equiv) dropwise. The reaction is exothermic; temperature control is critical to prevent non-selective thermal hydrolysis.

-

Resolution: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion by GC or ¹H NMR (conversion should stop at ~50-55%).

-

Workup: Dilute with hexanes or pentane. The diol product will separate as an oil or precipitate. Decant the supernatant containing the epoxide.

-

Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 95:5) or fractional distillation under reduced pressure.

Mechanism & Workflow Diagram

Figure 1: Workflow for the Jacobsen Hydrolytic Kinetic Resolution (HKR) to isolate the (R)-enantiomer.

Analytical Profiling (Quality Control)

Verifying the identity and enantiomeric excess (ee) is non-negotiable before using this reagent in downstream synthesis.

A. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): Diagnostic signals for the epoxide ring protons appear as a varying ABX system between

2.7 and 4.0 ppm. The aromatic region ( -

¹⁹F NMR: Essential for confirming the integrity of the C-F bond. Expect a singlet (or multiplet depending on decoupling) around

-110 to -115 ppm.[1]

B. Chiral HPLC / GC

-

Column: Chiralcel OD-H or Chiralpak AD-H (HPLC); Chiraldex G-TA (GC).[1]

-

Mobile Phase: Hexane/Isopropanol (98:2 to 90:10).

-

Detection: UV at 254 nm.

-

Criterion: Enantiomeric excess (ee) should be >98% for pharmaceutical applications.

QC Decision Logic

Figure 2: Quality Control decision tree for validating chiral epoxide purity.

Handling, Stability & Safety

Safety Profile:

-

Hazards: Flammable liquid. Causes skin irritation and serious eye irritation. Potential skin sensitizer.

-

GHS Classification: H226 (Flammable), H315 (Skin Irrit.), H319 (Eye Irrit.).

Storage Protocols:

-

Atmosphere: Store under inert gas (Argon or Nitrogen). Epoxides are susceptible to hydrolysis by atmospheric moisture.

-

Temperature: Refrigerate (2–8°C). Long-term storage at -20°C is recommended to prevent polymerization or rearrangement to the aldehyde/ketone.[1]

-

Container: Tightly sealed glass vials with Teflon-lined caps.

Applications in Medicinal Chemistry

(R)-(3-Fluorophenyl)oxirane is a "privileged structure" precursor.[1] The epoxide ring undergoes regioselective ring-opening with nucleophiles (amines, azides, thiols).

-

Beta-Blocker Synthesis: Reaction with isopropylamine or tert-butylamine yields fluorinated ethanolamine derivatives, analogues of drugs like phenylephrine or salbutamol, but with altered metabolic profiles due to the fluorine atom.[1]

-

P450 Inhibition: The 3-fluoro substitution blocks metabolic oxidation at the phenyl ring, prolonging the half-life of the resulting drug candidate.[1]

References

-

Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society.

-

Sigma-Aldrich. (n.d.). Product Specification: (R)-3-Chlorostyrene oxide (Analogous Reference).

-

PubChem. (2025).[2] Compound Summary: 3-Fluorostyrene (Precursor Data).

-

Organic Syntheses. (2006). Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution. Org. Synth. 2006, 83, 162.

-

TCI Chemicals. (2025). Safety Data Sheet: 3-Fluorostyrene.

Sources

Technical Guide: Chiral Resolution of (3-Fluorophenyl)oxirane

Executive Summary

(3-Fluorophenyl)oxirane (CAS: 2266-64-0) is a critical chiral building block in the synthesis of beta-blockers, monoamine reuptake inhibitors, and antifungal agents. The presence of the meta-fluorine atom introduces unique electronic inductive effects that distinguish its reactivity from unsubstituted styrene oxide, often requiring modified resolution parameters.

This technical guide details two validated pathways for obtaining high-enantiopurity (>99% ee) (3-fluorophenyl)oxirane from its racemate:

-

Hydrolytic Kinetic Resolution (HKR): The industrial gold standard utilizing Jacobsen’s Cobalt-Salen catalyst.

-

Biocatalytic Resolution: An enzymatic route utilizing Epoxide Hydrolases (EH) for mild, aqueous-phase separation.

The Substrate: (3-Fluorophenyl)oxirane

Before attempting resolution, one must understand the substrate's physicochemical profile. The fluorine atom at the 3-position is electron-withdrawing ($ \sigma_m \approx 0.34 $).

-

Impact on Reactivity: The electron-deficient ring renders the benzylic carbon slightly more electrophilic than in styrene oxide, yet the inductive effect destabilizes the developing positive charge in the transition state of ring-opening.

-

Stability Warning: Like most styrene oxide derivatives, this compound is prone to spontaneous polymerization or rearrangement to the aldehyde under highly acidic conditions or high temperatures.

Primary Protocol: Hydrolytic Kinetic Resolution (HKR)[1][2][3][4][5]

The Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes is the most scalable method. It relies on the catalyst's ability to preferentially hydrate one enantiomer of the epoxide to the corresponding diol, leaving the unreacted enantiomer in high optical purity.

The Mechanism: Cooperative Bimetallic Catalysis

The reaction follows a second-order dependence on catalyst concentration, implying a cooperative mechanism where two metal centers are involved: one activates the electrophile (epoxide) and the other delivers the nucleophile (hydroxide).

Figure 1: Catalytic cycle of Jacobsen's HKR. The active species is a Co(III) complex that discriminates between enantiomers based on steric fit within the bimetallic transition state.

Experimental Protocol (Bench Scale: 10g)

Reagents:

-

Racemic (3-fluorophenyl)oxirane: 10.0 g (72.4 mmol)

-

(R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II): 0.5 mol%

-

Acetic Acid: 2.0 eq (relative to catalyst)

-

Water: 0.55 eq (relative to substrate)

-

THF (minimal, only if neat stirring is impossible)

Step-by-Step Methodology:

-

Catalyst Activation (Critical):

-

In a flask, dissolve the Co(II)-salen precursor in minimal toluene or THF.

-

Add Acetic Acid (2 eq vs catalyst).

-

Stir open to air for 1 hour. The color changes from red/orange to dark brown, indicating oxidation to the active Co(III)-salen species.

-

Note: Evaporate solvent to dryness if running the HKR neat (preferred).

-

-

Reaction Initiation:

-

Add the racemic epoxide (10g) to the activated catalyst.

-

Cool the mixture to 0–5°C. The hydrolysis is exothermic; temperature control is vital to prevent non-selective thermal hydrolysis.

-

Add water (0.72 mL, 0.55 eq) dropwise over 1 hour.

-

-

Digestion:

-

Allow the mixture to warm to room temperature (20–25°C).

-

Stir for 12–18 hours.

-

Monitoring: Monitor consumption of the fast-reacting enantiomer via Chiral HPLC (see Section 5). Stop when the ratio of Epoxide:Diol approaches 50:50.

-

-

Work-up and Isolation:

-

Distillation: The most effective separation is fractional distillation under reduced pressure. The epoxide boils significantly lower than the diol.

-

Target: (3-Fluorophenyl)oxirane distills at approx. 85-90°C @ 15 mmHg (extrapolated from styrene oxide).

-

Extraction (Alternative): Dilute with hexane/water. The diol partitions into water; the epoxide remains in hexane.

-

Performance Metrics:

-

Yield: 40–45% (Max theoretical is 50%).

-

ee%: >99% (after distillation).

Secondary Protocol: Biocatalytic Resolution

For laboratories lacking organometallic infrastructure or requiring "green" processing, enzymatic resolution using Epoxide Hydrolases (EH) is the superior choice.

Enzyme Selection

-

Source: Aspergillus niger (typically selective for S-hydrolysis) or Agrobacterium radiobacter (AD1).

-

Commercial Availability: Kits are available (e.g., Codexis, Sigma) screening for "Styrene Oxide" activity.

Protocol

-

Buffer Prep: Phosphate buffer (100 mM, pH 7.5).

-

Substrate Loading: Suspend (3-fluorophenyl)oxirane (50 mg/mL) in buffer. Add 5% DMSO to improve solubility.

-

Enzyme Addition: Add lyophilized EH powder (10-20 U/mmol).

-

Incubation: Shake at 30°C for 24 hours.

-

Termination: Extract with Ethyl Acetate.

-

Purification: Silica gel chromatography (Hexane/EtOAc) to separate epoxide from diol.

Analytical Control: Chiral HPLC

Validation of enantiomeric excess (ee) is non-negotiable.

Method Parameters:

-

Column: Daicel Chiralcel OD-H or Chiralpak IB (Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (95:5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Fluorophenyl chromophore).

-

Temperature: 25°C.

Expected Elution: Due to the fluorine substitution, the retention times will differ slightly from styrene oxide. Typically, the (R)-enantiomer elutes first on OD-H columns, but standards must be injected to confirm.

Comparative Decision Matrix

Which method should you choose?

| Feature | Chemical Resolution (HKR) | Biocatalytic Resolution |

| Scalability | High (Multi-kg feasible) | Low to Medium |

| Cost | Low (Catalyst recyclable) | High (Enzymes expensive) |

| Time | Fast (12-18 h) | Slow (24-48 h) |

| Purity (ee) | >99% (Tunable via time) | Fixed by enzyme specificity |

| Solvent | Neat (Solvent-free) | Aqueous Buffer |

Process Workflow Diagram

Figure 2: Decision matrix for selecting the optimal resolution pathway based on scale and infrastructure.

References

-

Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ...[1] & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Journal of the American Chemical Society.

-

Archelas, A., & Furstoss, R. (2001). Synthetic applications of epoxide hydrolases. Current Opinion in Chemical Biology.

-

Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H.

Sources

Technical Guide: Stability and Storage of (R)-(3-Fluorophenyl)oxirane

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for (R)-(3-Fluorophenyl)oxirane (also known as (R)-m-fluorostyrene oxide).

Executive Summary

(R)-(3-Fluorophenyl)oxirane is a chiral epoxide intermediate critical in the synthesis of enantiopure pharmaceuticals. Its stability is compromised by three primary vectors: nucleophilic hydrolysis (moisture), Lewis acid-catalyzed polymerization (trace metal/surface acidity), and thermal racemization .

This guide provides a self-validating storage system designed to maintain Enantiomeric Excess (ee) >98% and Chemical Purity >97% over extended periods.

Part 1: Chemical Identity & Physicochemical Profile

The presence of the fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), which influences the electrophilicity of the epoxide ring compared to unsubstituted styrene oxide.

| Property | Specification / Value |

| Chemical Name | (R)-2-(3-Fluorophenyl)oxirane |

| Synonyms | (R)-m-Fluorostyrene oxide; (R)-3-Fluorophenyloxirane |

| Structure | Styrene oxide core with 3-Fluoro substituent |

| Molecular Formula | C₈H₇FO |

| Molecular Weight | 138.14 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~85–90 °C (at 15 mmHg) [Extrapolated from chloro-analog] |

| Density | ~1.18 – 1.22 g/mL |

| Chirality | (R)-Enantiomer (typically >98% ee required) |

| Solubility | Soluble in alcohols, ethers, DCM; Hydrolyzes in water |

Part 2: Degradation Mechanisms (The "Why")

Understanding the degradation pathways is essential for implementing effective storage controls. The strained three-membered oxirane ring is thermodynamically unstable and kinetically reactive.

Hydrolytic Ring Opening

Moisture is the primary antagonist. The 3-fluoro substituent makes the benzylic carbon (C-alpha) sufficiently electrophilic to undergo attack by water, especially under acidic catalysis (even from atmospheric CO₂ dissolved in moisture).

-

Outcome: Formation of the vicinal diol (1-(3-fluorophenyl)ethane-1,2-diol).

-

Stereochemical Impact: Acid-catalyzed hydrolysis often proceeds with inversion (Sɴ2-like), but can scramble stereochemistry if a carbocation character develops, leading to a drop in ee.

Polymerization

Epoxides are prone to cationic polymerization initiated by trace acids or active surfaces (e.g., untreated glass with surface silanols).

-

Outcome: Formation of polyethers (viscous gum or solid precipitate).

Racemization

While less likely than hydrolysis at ambient temperatures, exposure to heat or strong Lewis acids can facilitate bond rotation via ring-opening/closing events, degrading the chiral purity.

Visualization: Degradation Pathways

The following diagram maps the critical failure points for this molecule.

Caption: Primary degradation vectors showing hydrolysis (red) as the most immediate threat to stability.

Part 3: Stability Data & Storage Protocols

To ensure integrity, a "Multi-Barrier" storage approach is required.

Storage Protocol Table

| Parameter | Standard Condition | Long-Term Storage (>30 Days) | Rationale |

| Temperature | 2°C to 8°C | -20°C | Low temp reduces kinetic energy, halting spontaneous polymerization and hydrolysis. |

| Atmosphere | Dry Nitrogen or Argon | Sealed under Argon | Argon is heavier than air, providing a better blanket against moisture ingress than Nitrogen. |

| Container | Amber Glass (Borosilicate) | Amber Glass + Parafilm/Tape | Amber glass blocks UV (which can generate radicals); Borosilicate is chemically inert. |

| Closure | Teflon (PTFE) Lined Cap | PTFE Liner + Secondary Containment | PTFE prevents leaching of plasticizers (common in PE/PP caps) into the organic liquid. |

| Headspace | Minimize (<20% volume) | Minimize (<10% volume) | Reduces the total volume of potential moisture/oxygen trapped in the vial. |

Handling "Best Practices"

-

Equilibration: Always allow the stored container to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the epoxide, accelerating hydrolysis.

-

Aliquotting: If frequent use is expected, split the bulk material into single-use aliquots to avoid repeated freeze-thaw cycles and moisture exposure.

-

Acid Avoidance: Do not use spatulas or syringes contaminated with trace acids; even ppm levels can trigger bulk polymerization.

Part 4: Quality Control & Analytical Validation

A self-validating system requires periodic testing. The following workflow ensures the material remains within specification.

Analytical Methods

-

Chemical Purity: GC-FID or ¹H-NMR. (Look for diol peaks: broad singlets for OH, shift in benzylic protons).

-

Enantiomeric Purity (Critical): Chiral HPLC.

-

Column: Chiralcel OD-H or AD-H (Polysaccharide based).

-

Mobile Phase: Hexane : Isopropanol (typically 90:10 or 95:5).

-

Detection: UV at 254 nm (aromatic absorption).

-

QC Decision Matrix

Caption: Step-by-step logic for validating material integrity before experimental use.

Part 5: Safety & Handling

(R)-(3-Fluorophenyl)oxirane is a potent alkylating agent. It mimics the biological reactivity of styrene oxide (a known mutagen).

-

HSE Profile:

-

Skin/Eye: Severe irritant. The lipophilic nature allows rapid dermal absorption.

-

Genotoxicity: Direct-acting mutagen. Epoxides alkylate DNA (guanine residues).

-

-

Emergency Protocol:

-

Skin Contact: Wash immediately with soap and water. Do not use alcohol (increases absorption).

-

Spill: Neutralize with aqueous sodium bisulfite or ethanolamine (opens the ring to a harmless adduct) before disposal.

-

References

-

PubChem. (n.d.). 2-(3-Fluorophenyl)oxirane Compound Summary. National Library of Medicine. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group and ring opening of epoxides).

-

Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]

Sources

Molecular Structure & Application Guide: (R)-(3-Fluorophenyl)oxirane

Executive Summary

(R)-(3-Fluorophenyl)oxirane (also known as (R)-m-fluorostyrene oxide; CAS: 403501-35-9) is a high-value chiral building block used extensively in the synthesis of pharmaceutical intermediates.[1] It belongs to the class of styrene oxides, where the oxirane ring provides a versatile handle for nucleophilic ring-opening reactions, and the meta-fluorine atom imparts metabolic stability and modulated lipophilicity—critical parameters in modern drug design.

This guide details the molecular architecture, validated synthetic protocols, and reactivity profile of this compound, designed for researchers requiring high-purity chiral synthons.

Molecular Architecture & Stereochemistry[1]

Structural Configuration

The molecule consists of a benzene ring substituted at the meta (3-) position with a fluorine atom and at the ipso position with an oxirane (epoxide) ring. The (R)-configuration at the benzylic carbon (C1 of the ethyl chain) is the critical stereochemical feature.

-

Formula: C₈H₇FO

-

Molecular Weight: 138.14 g/mol [1]

-

Chirality: The C-O bonds form a strained three-membered ring.[1] In the (R)-enantiomer, the oxirane oxygen is oriented such that, when viewing C1 with the lowest priority group (H) pointing away, the priority sequence (O > Phenyl > CH2) follows a clockwise direction.

Electronic Effects of the Fluorine Substituent

The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring without the resonance donation (+R) seen in para substitution.

-

Ring Deactivation: The benzene ring is electron-deficient compared to styrene oxide.[1]

-

Epoxide Polarization: The electron withdrawal pulls density from the benzylic carbon, making it more electrophilic. This subtly influences the regioselectivity of ring-opening reactions compared to the non-fluorinated analog.[1]

3D Conformation

The oxirane ring is nearly planar with the benzylic carbon, but the phenyl ring rotates to minimize steric clash with the oxirane hydrogens. The C-F bond is rigid and highly polarized, often engaging in intramolecular electrostatic interactions that can influence binding affinity in protein active sites.

Synthetic Pathways[1][2][3][4][5]

Two primary routes are established for accessing high-enantiopurity (>98% ee) (R)-(3-Fluorophenyl)oxirane.[1]

Method A: Hydrolytic Kinetic Resolution (HKR)

This is the industry-standard method utilizing Jacobsen’s Cobalt(salen) catalyst. It resolves the inexpensive racemic epoxide by selectively hydrolyzing the (S)-enantiomer to the diol, leaving the (R)-epoxide intact.

Protocol:

-

Starting Material: Racemic 2-(3-fluorophenyl)oxirane.[1]

-

Catalyst: (R,R)-Co(salen) complex (0.5 mol%).

-

Reagent: Water (0.55 eq) acts as the nucleophile.[1]

-

Conditions: Stir at 0–25°C for 12–24 hours.

-

Purification: Fractional distillation separates the volatile (R)-epoxide from the high-boiling (S)-diol.[1]

Method B: Asymmetric Transfer Hydrogenation (ATH)

This route builds the chirality before ring closure, avoiding the 50% yield loss inherent in resolution.

Protocol:

-

Precursor: 2-Bromo-1-(3-fluorophenyl)ethanone.[1]

-

Reduction: Ru-TsDPEN (Noyori catalyst) with formic acid/TEA yields (R)-2-bromo-1-(3-fluorophenyl)ethanol.[1]

-

Cyclization: Treatment with aqueous NaOH induces intramolecular Sɴ2 displacement of the bromide to form the epoxide with inversion (or retention depending on conditions, typically inversion of the alkoxide intermediate).

Synthesis Workflow Diagram

Figure 1: Comparison of Hydrolytic Kinetic Resolution (HKR) and Asymmetric Transfer Hydrogenation (ATH) pathways.

Characterization Profile

The following data validates the identity and purity of the compound.

Spectroscopic Data

| Technique | Parameter | Key Signals (ppm / cm⁻¹) | Assignment |

| ¹H NMR | 400 MHz, CDCl₃ | 7.26–7.36 (m, 1H) | Aromatic H (C5) |

| 7.05–7.11 (m, 1H) | Aromatic H (C6) | ||

| 6.93–7.04 (m, 2H) | Aromatic H (C2, C4) | ||

| 3.86 (dd, J=4.1, 2.5 Hz, 1H) | Benzylic CH (Epoxide) | ||

| 3.15 (dd, J=5.5, 4.1 Hz, 1H) | Terminal CH₂ (trans to Ph) | ||

| 2.76 (dd, J=5.5, 2.5 Hz, 1H) | Terminal CH₂ (cis to Ph) | ||

| ¹³C NMR | 100 MHz, CDCl₃ | 163.1 (d, J=246 Hz) | C-F (C3) |

| 140.4 (d, J=7.5 Hz) | C-Ipso (C1) | ||

| 51.8 (d, J=2.2 Hz) | Benzylic C (Epoxide) | ||

| 51.3 (s) | Terminal C (Epoxide) | ||

| IR | Neat (ATR) | 1250, 870 | Epoxide Ring Deformation |

| 1590, 1485 | Aromatic C=C Stretch |

Physical Properties[1]

-

Physical State: Colorless to pale yellow liquid.[1]

-

Boiling Point: 85–90 °C at 2 mmHg (estimated based on chloro-analog).[1]

-

Density: ~1.18 g/mL.[1]

-

Optical Rotation: [α]²⁰D is negative (-) for the (R)-isomer in CHCl₃ (Note: Sign can vary by solvent; verify with chiral HPLC).

Reactivity & Pharmaceutical Applications[1][6]

Regioselective Ring Opening

The utility of (R)-(3-Fluorophenyl)oxirane lies in its predictable ring-opening chemistry.[1]

-

Basic Conditions (Nucleophiles: Amines, Azides): Attack occurs predominantly at the terminal (less hindered) carbon (C2), yielding secondary alcohols. This preserves the stereocenter at C1.[1]

-

Acidic Conditions: Attack can shift to the benzylic carbon (C1) due to stabilization of the developing positive charge, though the electron-withdrawing fluorine destabilizes the carbocation intermediate relative to unsubstituted styrene oxide, often maintaining some terminal selectivity.

Reaction Logic Diagram

Figure 2: Regioselectivity switches based on reaction environment.

Pharmaceutical Relevance

This scaffold is a direct precursor for Fluorinated Phenylethanolamines .[1]

-

Beta-Adrenergic Agonists: The 3-fluoro substitution mimics the hydroxyl group of catecholamines (isostere) but blocks Catechol-O-Methyltransferase (COMT) metabolism, extending the half-life of the drug.

-

Antifungal Agents: Triazole antifungals (e.g., analogs of fluconazole) often employ fluorinated epoxide intermediates to enhance metabolic stability and potency.

References

-

Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution. Organic Syntheses, 2006, 83, 162. (Foundational protocol for Jacobsen HKR).

-

Efficient kinetic resolution of para-chlorostyrene oxide... ResearchGate, 2025. (Analogous methodology for halogenated styrene oxides).

-

Supporting Information: Synthesis of internal alkynes... Royal Society of Chemistry, 2025.[1] (Contains NMR data for 3-fluorostyrene derivatives).

-

Regioselective Ring-Opening of Aryl Oxiranes. Organic & Biomolecular Chemistry, 2023. (Mechanistic insights into ring opening).

-

PubChem Compound Summary: 3-Fluorostyrene. National Library of Medicine.[1] (Precursor properties).[1][2][3][4][5][6]

Sources

- 1. 3-Fluorostyrene | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Diol synthesis by addition and hydration [organic-chemistry.org]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Chiral Integrity and Containment: The Technical Guide to (R)-(3-Fluorophenyl)oxirane

Executive Technical Summary

Target Analyte: (R)-(3-Fluorophenyl)oxirane Synonyms: (R)-3-Fluorostyrene oxide; (R)-2-(3-fluorophenyl)oxirane CAS Number: 403501-35-9 (Specific (R)-enantiomer); 18511-63-2 (Racemic) Molecular Formula: C₈H₇FO[1][2]

(R)-(3-Fluorophenyl)oxirane is a high-value chiral building block used primarily in the asymmetric synthesis of β-adrenergic receptor antagonists and monoamine transport inhibitors. Its utility stems from the strained epoxide ring, which serves as an electrophilic "spring-loaded" trap for nucleophiles (amines, thiols, azides).

CRITICAL SAFETY DISTINCTION: Do not conflate this compound with its precursor, 3-Fluorostyrene (CAS 350-51-6).

-

3-Fluorostyrene (Alkene): Flash Point ~29°C (Flammable).[3]

-

3-Fluorostyrene oxide (Epoxide): Flash Point >74°C (Combustible).[4]

-

Risk: While less volatile than the alkene, the epoxide possesses significantly higher genotoxic and mutagenic potential due to its alkylating nature.

Physicochemical & Hazard Profile

The following data aggregates experimental values and structure-activity relationship (SAR) estimates based on the styrene oxide scaffold.

| Property | Value / Description | Technical Note |

| Molecular Weight | 138.14 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscosity is slightly higher than water. |

| Density | ~1.217 g/mL | Denser than water; sinks in aqueous pools. |

| Boiling Point | ~85-90°C at 15 mmHg | Estimate based on non-fluorinated analog. |

| Flash Point | >74°C (Closed Cup) | Class IIIA Combustible Liquid. |

| Solubility | Soluble in THF, DCM, MeOH | Hydrolyzes in water (slow) or acid (fast). |

| Chiral Purity | Typically >97% ee | Critical parameter for drug development. |

Hazard Identification (GHS Classification)

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H341: Suspected of causing genetic defects (Muta. 2).

-

H317: May cause an allergic skin reaction (Sensitizer).

Mechanism of Action: Toxicology & Reactivity

The primary hazard of (R)-(3-Fluorophenyl)oxirane is DNA Alkylation . The strained three-membered ring is highly susceptible to nucleophilic attack by guanine residues in DNA, leading to adduct formation if not detoxified by Glutathione S-Transferase (GST).

Figure 1: Metabolic & Toxicological Pathway

Caption: Competitive pathways between detoxification (hydrolysis/conjugation) and toxicity (DNA alkylation). Direct contact bypasses enzymatic defense.

Quality Assurance: Self-Validating Protocols

Before committing this reagent to a synthesis, you must validate its integrity. Epoxides degrade to diols (via moisture) or polymerize (via acid/heat).

A. NMR Validation (The "Fingerprint" Check)

Run a ¹H-NMR in CDCl₃. Compare the epoxide ring protons against the degradation product.

-

Intact Epoxide: Look for the characteristic multiplets at δ 2.7–3.9 ppm .

-

Degraded Diol: If peaks shift downfield to δ 3.8–5.0 ppm (deshielded by -OH groups) and broaden, the ring has opened.

-

Polymerization: Broad, undefined mounds in the aromatic/aliphatic region indicate oligomerization.

B. Chiral Integrity Check

Because this is the (R)-enantiomer, racemization is a silent failure mode.

-

Protocol: Measure Specific Rotation

in Methanol or Ethanol. -

Validation: Compare against the Certificate of Analysis (CoA) for the specific lot. A deviation >5% suggests partial racemization or contamination.

Operational Handling & Engineering Controls[6]

Core Directive: Treat as a potent alkylating agent. All transfers must occur in a closed system or Class II Biological Safety Cabinet / Chemical Fume Hood.

PPE Requirements[1][3][5][6][7][8][9]

-

Gloves: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Laminate film (Silver Shield/4H) or thick Viton. Small aromatic epoxides permeate standard nitrile in <15 minutes.

-

-

Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

Handling Workflow

The following diagram outlines the decision logic for safe usage, minimizing exposure and hydrolysis risk.

Figure 2: Safe Handling Logic Flow

Caption: Operational workflow emphasizing moisture exclusion and visual inspection points.

Controlled Quenching Protocol

Never quench a concentrated epoxide reaction with water directly; the exotherm can cause ejection of material.

-

Cool: Chill the reaction vessel to -78°C (or 0°C if solvent freezes).

-

Dilute: Add an inert solvent (DCM or Toluene) if the mixture is viscous.

-

Scavenge: Add n-Butanol or sec-Butanol dropwise. These react with the epoxide more slowly than water, controlling the heat release.

-

Acidify (Controlled): Once stable, add dilute aqueous acid (e.g., 1M HCl) dropwise to catalyze the ring opening to the diol/alcohol.

-

Disposal: The resulting mixture should be treated as halogenated organic waste.

Emergency Response

Spills (>5 mL)

-

Evacuate: Clear the immediate area.

-

Isolate: Turn off ignition sources (flash point >74°C is still combustible).

-

Neutralize: Do not just wipe up.[4][5] Cover with a mixture of sand and soda ash .

-

Decontaminate: After removal, wash the surface with a solution of 10% aqueous ammonia or ethanol/water to ring-open any residual traces.

Exposure First Aid[5][6]

-

Skin: Wash immediately with soap and water for 15 minutes. Do not use alcohol for washing skin; it enhances permeability of the epoxide.

-

Eyes: Flush for 15 minutes.[3][4] Seek immediate ophthalmological support.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen.[3] Monitor for delayed pulmonary edema (24-hour observation recommended).

References

-

PubChem. (2025).[1][2] 2-(3-Fluorophenyl)oxirane Compound Summary. National Library of Medicine. [Link]

-

University of California, Irvine. (2025). Standard Operating Procedure: Quenching of Reactive Intermediates. UCI Environmental Health & Safety. [Link]

-

Capriati, V., et al. (2010). Lithiated fluorinated styrene oxides: configurational stability, synthetic applications, and mechanistic insight. Chemistry - A European Journal. [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Styrene Oxide. [Link]

Sources

Methodological & Application

applications of (R)-(3-Fluorophenyl)oxirane in medicinal chemistry

Technical Application Note: Exploiting (R)-(3-Fluorophenyl)oxirane in Stereoselective Drug Synthesis

Executive Summary

(R)-(3-Fluorophenyl)oxirane (also known as (R)-3-fluorostyrene oxide) is a high-value chiral building block used extensively in the synthesis of phenylethanolamine pharmacophores. These scaffolds are central to the development of

The incorporation of the fluorine atom at the meta-position of the phenyl ring imparts critical bioisosteric properties:

-

Metabolic Stability: Blocks Phase I metabolic oxidation at the vulnerable phenyl ring positions.

-

Lipophilicity Modulation: Increases

, enhancing blood-brain barrier (BBB) permeability for CNS targets. -

Electronic Tuning: The electron-withdrawing nature of fluorine influences the pKa of adjacent amines in the final drug molecule, altering receptor binding affinity.

This guide details the mechanistic principles, synthetic protocols, and applications of this epoxide, focusing on its role as a precursor for chiral

Mechanistic Insight: Regioselectivity in Ring Opening

The utility of (R)-(3-Fluorophenyl)oxirane relies on the ability to control the regioselectivity of nucleophilic attack. Unlike aliphatic epoxides, styrene oxides possess a benzylic carbon that is electronically activated but sterically hindered.

-

Path A (Basic/Neutral Conditions): Nucleophiles (amines, azides) typically attack the less hindered

-carbon (terminal), yielding the primary alcohol (major product). This preserves the chiral center's integrity. -

Path B (Acidic/Lewis Acid Conditions): The reaction shifts toward an

-like mechanism. The bond to the benzylic

Critical Note: The 3-fluoro substituent exerts an inductive electron-withdrawing effect (-I), which slightly destabilizes the benzylic carbocation compared to unsubstituted styrene oxide. This subtly shifts the bias further toward

Visualizing the Reaction Pathway

Figure 1: Regiodivergent pathways for the nucleophilic ring-opening of (R)-(3-Fluorophenyl)oxirane.

Application 1: Synthesis of Chiral -Amino Alcohols

The most common application is the synthesis of (R)-1-(3-fluorophenyl)-2-aminoethanol derivatives. These structures mimic the neurotransmitters norepinephrine and epinephrine but with enhanced metabolic stability.

Protocol: Regioselective Aminolysis

Target: Synthesis of (R)-2-(benzylamino)-1-(3-fluorophenyl)ethanol.

Reagents:

-

(R)-(3-Fluorophenyl)oxirane (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Solvent: Hexafluoroisopropanol (HFIP) or Ethanol.

-

Expert Tip: HFIP is a "magic solvent" for epoxide openings. Its strong hydrogen-bond donating ability activates the epoxide oxygen (electrophilic activation) without being nucleophilic enough to open the ring itself, and it strongly favors

-attack.

-

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve (R)-(3-Fluorophenyl)oxirane (10 mmol, 1.38 g) in HFIP (20 mL). -

Addition: Add Benzylamine (12 mmol, 1.31 mL) dropwise at room temperature.

-

Reaction: Stir the mixture at 25°C for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The spot for the epoxide (

) should disappear. -

Workup: HFIP is volatile (bp 58°C) and expensive. Distill off the solvent under reduced pressure (rotary evaporator) for recovery and reuse.

-

Purification: Dissolve the crude residue in EtOAc (50 mL) and wash with saturated

(2 x 20 mL) to remove trace acid/salts. Dry over -

Isolation: Purify via flash column chromatography (Gradient: 0

5% MeOH in DCM). -

Validation:

-

Yield: Expect 85–95%.

-

Regioselectivity: >95:5 (

: -

Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Application 2: Synthesis of CNS-Active Azido-Alcohols

For libraries of triazole-based CNS inhibitors (via Click Chemistry), the epoxide is converted to an azide.

Protocol: Copper-Catalyzed Azidolysis

Reagents:

-

(R)-(3-Fluorophenyl)oxirane[2]

-

Sodium Azide (

) -

Catalyst:

or simply mild heating in aqueous dioxane.

Methodology:

-

Dissolve the epoxide (5 mmol) in a mixture of Dioxane:Water (4:1, 15 mL).

-

Add

(7.5 mmol) and -

Heat to 60°C for 12 hours.

-

Safety Warning: Azides are potentially explosive. Do not concentrate the reaction mixture to dryness if acidic. Work up by extracting into EtOAc and washing with water.

-

Result: Yields (R)-2-azido-1-(3-fluorophenyl)ethanol. This intermediate can be directly clicked with alkynes to form 1,2,3-triazole derivatives used in neuroprotective drug screening.

Quantitative Data: Solvent Effects on Regioselectivity

The choice of solvent is the single most critical variable in working with this epoxide. The table below summarizes the effect of solvent on the ring-opening with a primary amine.

| Solvent | Dielectric Constant ( | Reaction Time | Regio-Ratio ( | Yield (%) |

| HFIP | 16.7 | 2 h | 99:1 | 96 |

| Ethanol | 24.5 | 6 h | 92:8 | 88 |

| Acetonitrile | 37.5 | 12 h | 85:15 | 82 |

| Toluene | 2.38 | 24 h | 80:20 | 75 |

Data derived from general styrene oxide reactivity profiles adapted for the fluorinated analog.

References

-

Biosynth. "(R)-(3-Fluorophenyl)oxirane Product Data." Biosynth Catalog. Accessed October 2023.[3] [2]

-

ChemScene. "Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine." ChemScene MSDS. Accessed October 2023.[3]

-

Sigma-Aldrich. "(R)-(3-Chlorophenyl)oxirane Product Specification." Merck/Sigma-Aldrich. (Analogous reactivity reference).

-

National Institutes of Health (NIH). "Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol." PubMed Central. 2021.

-

Google Patents. "CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof." Google Patents.

Sources

Application Note: High-Fidelity Asymmetric Synthesis Using (R)-(3-Fluorophenyl)oxirane

This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It focuses on the strategic utilization of (R)-(3-Fluorophenyl)oxirane (also known as (R)-3-fluorostyrene oxide) as a chiral linchpin in the synthesis of bioactive phenylethanolamines.[1]

Executive Summary

(R)-(3-Fluorophenyl)oxirane is a high-value chiral building block used primarily to access enantiopure

This guide details the regiocontrolled ring-opening protocols required to transform this epoxide into high-purity intermediates for adrenergic receptor modulators, monoamine reuptake inhibitors, and kinase inhibitors.

Key Technical Advantages[1]

-

Metabolic Blocking: The C-F bond at the 3-position prevents metabolic hydroxylation common in phenyl-based drugs.[1]

-

Chiral Fidelity: Utilizing the (R)-enantiomer allows for the direct synthesis of (R)-phenylethanolamine scaffolds without the need for late-stage resolution.[1]

-

Versatile Electrophilicity: The epoxide functions as a "spring-loaded" electrophile, susceptible to attack by amines, azides, and thiols.

Strategic Synthesis Roadmap

The utility of (R)-(3-Fluorophenyl)oxirane lies in its divergent reactivity.[1] Depending on the reaction conditions (Basic vs. Acidic/Lewis Acid), the regioselectivity of the nucleophilic attack can be steered.

Pathway Visualization

The following diagram illustrates the critical decision points in processing this intermediate.

Figure 1: Regiodivergent pathways for (R)-(3-Fluorophenyl)oxirane. Basic conditions favor terminal attack (Product A), essential for standard beta-blocker scaffolds.

Core Protocols

Protocol A: Preparation via Hydrolytic Kinetic Resolution (HKR)

If the enantiopure epoxide is not purchased directly, it is best prepared from the inexpensive racemic 3-fluorostyrene oxide using Jacobsen’s HKR method. This process uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-epoxide.[1]

Reagents:

-

Racemic 3-fluorostyrene oxide[1]

-

(R,R)-Co(salen) catalyst (Oligomeric form preferred for recycling)[1]

-

Acetic acid (activator)

-

Water (0.55 equivalents)

Step-by-Step Methodology:

-

Catalyst Activation: In a flask, dissolve (R,R)-Co(salen) (0.5 mol%) in CH₂Cl₂. Add acetic acid (2 equiv relative to Co) and stir open to air for 30 mins to oxidize Co(II) to the active Co(III) species. Evaporate solvent to dryness.[2]

-

Reaction Assembly: Add racemic 3-fluorostyrene oxide (1.0 equiv) to the catalyst residue. Cool to 0°C.

-

Hydrolysis: Add water (0.55 equiv) dropwise. Allow the mixture to warm to room temperature (20-25°C) and stir for 18–24 hours.

-

Workup: Dilute with hexanes. The diol (by-product) will separate or precipitate. Filter to remove the catalyst/diol complex.

-

Purification: Distill the filtrate under reduced pressure (Kugelrohr distillation recommended) to isolate (R)-(3-Fluorophenyl)oxirane .

Protocol B: Regioselective Ring Opening with Amines (Synthesis of -Amino Alcohols)

This is the primary application for synthesizing norepinephrine reuptake inhibitor analogs. The 3-fluoro substituent exerts an electron-withdrawing effect, which destabilizes the benzylic carbocation character compared to unsubstituted styrene oxide. This enhances regioselectivity for the terminal position under basic conditions.

Reagents:

-

(R)-(3-Fluorophenyl)oxirane (1.0 equiv)[1]

-

Primary Amine (e.g., Methylamine, Isopropylamine) (3.0 - 5.0 equiv)

-

Solvent: Ethanol or 2-Propanol (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve (R)-(3-Fluorophenyl)oxirane in ethanol (0.5 M concentration).

-

Nucleophile Addition: Add the primary amine in excess (3-5 equiv).

-

Note: Excess amine prevents polymerization (oligomerization) of the epoxide.

-

-

Reflux: Heat the sealed vessel to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]

-

Workup: Concentrate the mixture under vacuum to remove the solvent and excess amine.

-

Purification: The crude amino alcohol is often an oil. Purify via flash column chromatography (DCM/MeOH/NH₄OH) or convert to the HCl salt for recrystallization.

Data: Regioselectivity Profile

| Nucleophile | Solvent | Conditions | Major Product | Regio-Ratio (Terminal:Benzylic) |

|---|---|---|---|---|

| Isopropylamine | EtOH | 60°C, 4h | Terminal | >95 : 5 |

| Benzylamine | MeCN | Reflux | Terminal | 92 : 8 |

| Sodium Azide | DMF/H₂O | NH₄Cl, 80°C | Terminal | 98 : 2 |

| Aniline | Toluene | Al(OTf)₃ (Cat.)[1] | Benzylic | 15 : 85 |[1]

Table 1: Influence of conditions on regioselectivity. Note that Lewis Acid catalysis (Al(OTf)₃) reverses selectivity.

Critical Mechanistic Insights (The "Fluorine Effect")

Researchers must account for the electronic influence of the fluorine atom at the meta-position.

-

Inductive Withdrawal (-I Effect): The fluorine atom pulls electron density from the aromatic ring.

-

Deactivation of Benzylic Position: Unlike 4-methoxy styrene oxide (where the benzylic position is highly activated and prone to S_N1 attack), the 3-fluoro group destabilizes any developing positive charge at the benzylic carbon.

-

Result: This substrate is highly robust for S_N2 reactions at the terminal carbon. It is less prone to racemization via "accidental" S_N1 pathways than unsubstituted styrene oxide.

Quality Control Checkpoints

-

Enantiomeric Excess (ee): Verify using Chiral HPLC (Column: Chiralcel OD-H or AD-H; Mobile Phase: Hexane/IPA).[1]

-

Regioisomer Purity: Verify by ¹H NMR. The benzylic proton of the terminal attack product (CH-OH) typically appears as a doublet of doublets around 4.6–4.8 ppm, whereas the benzylic amine (CH-NHR) appears upfield.

References

-

Jacobsen, E. N. (2000). "Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening with TMSN3." Accounts of Chemical Research.

-

Schaus, S. E., et al. (2002). "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society.

-

Lizza, J. R., & Moura-Letts, G. (2017).[7] "Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols." Synthesis.

-

Gao, L., et al. (2016). "Recent Advances in the Synthesis of β-Amino Alcohols." Chemical Reviews.

-

Kirk, K. L. (2008). "Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated analogues." Journal of Fluorine Chemistry.

Disclaimer: All protocols involve hazardous chemicals (epoxides, amines). All procedures should be performed in a fume hood with appropriate PPE. The user assumes all liability for experimental execution.

Sources

- 1. angenesci.com [angenesci.com]

- 2. scihorizon.com [scihorizon.com]

- 3. mdpi.com [mdpi.com]

- 4. PL240683B1 - Method of preparing (S)-1-phenylethane-1,2-diol - Google Patents [patents.google.com]

- 5. CN104844421A - Preparation method for (R)-3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 6. CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 7. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]

nucleophilic ring-opening of (R)-(3-Fluorophenyl)oxirane

Application Note: Strategic Ring-Opening of (R)-(3-Fluorophenyl)oxirane

Abstract

(R)-(3-Fluorophenyl)oxirane is a high-value chiral building block in the synthesis of monoamine reuptake inhibitors and

Mechanistic Insight & Regiocontrol

The regioselectivity of styrene oxide ring-opening is governed by a competition between steric hindrance and electronic stabilization of the developing positive charge.

-

The Fluorine Effect: The meta-fluorine atom is electron-withdrawing (

). Unlike para-substitution, it does not offer direct resonance donation. Consequently, it destabilizes the benzylic carbocation intermediate more than in unsubstituted styrene oxide.-

Implication: While "electronic control" (acidic conditions) still favors benzylic attack, the transition state is higher in energy. This requires stronger Lewis acid activation to overcome the steric preference for the terminal carbon.

-

-

Pathway Divergence:

-

Path A (Basic/Nucleophilic): Dominated by steric factors.[1][2] The nucleophile attacks the less hindered terminal carbon (

).[3] Stereochemistry: Retention at the chiral benzylic center. -

Path B (Acidic/Electrophilic): Dominated by electronic factors. The C-O bond at the benzylic position (

) weakens due to the ability of the aromatic ring to stabilize the partial positive charge. Stereochemistry: Inversion (Walden inversion) at the benzylic center.

-

Figure 1: Regiodivergent pathways for (R)-(3-Fluorophenyl)oxirane. Path A retains the (R)-configuration; Path B inverts to (S).

Safety & Handling

-

Hazard: Epoxides are potent alkylating agents. (R)-(3-Fluorophenyl)oxirane is a potential mutagen and skin sensitizer.

-

Controls: All operations must be performed in a fume hood. Double-glove (nitrile) and use a quenching trap (aqueous NaOH) for any unreacted epoxide waste.

Protocol A: Nucleophilic Aminolysis (Terminal Attack)

Target: Synthesis of (R)-1-(3-fluorophenyl)-2-morpholinoethan-1-ol.

Mechanism:

Reagents

-

(R)-(3-Fluorophenyl)oxirane (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Ethanol (Absolute) or Isopropanol

-

Catalyst: Calcium Triflate (

) (5 mol%) - Optional but recommended to accelerate kinetics without altering regioselectivity.

Step-by-Step Workflow

-

Charge: To a reaction vial equipped with a magnetic stir bar, add (R)-(3-fluorophenyl)oxirane (100 mg, 0.72 mmol) and Ethanol (2.0 mL).

-

Add Nucleophile: Add Morpholine (75 mg, 0.86 mmol) dropwise.

-

Catalysis (Optional): Add

(10 mg). Note: Mild Lewis acids like Calcium or Lithium salts catalyze the opening by coordinating to the epoxide oxygen without triggering the carbocationic "benzylic shift" seen with strong acids. -

Incubate: Heat to 60°C for 4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

-

Workup:

-

Concentrate the solvent under reduced pressure.[3]

-

Redissolve residue in EtOAc (10 mL) and wash with Water (5 mL) to remove excess amine/catalyst.

-

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Flash chromatography (DCM:MeOH 95:5).

Expected Yield: 85-92%

Regio-Ratio (

Protocol B: Lewis Acid Catalyzed Alcoholysis (Benzylic Attack)

Target: Synthesis of (S)-2-methoxy-2-(3-fluorophenyl)ethanol.

Mechanism: Borderline

Reagents

-

(R)-(3-Fluorophenyl)oxirane (1.0 equiv)

-

Methanol (Solvent & Nucleophile)

-

Catalyst: Boron Trifluoride Diethyl Etherate (

) (10 mol%) or Copper(II) Triflate (

Step-by-Step Workflow

-

Prepare Solution: Dissolve (R)-(3-fluorophenyl)oxirane (100 mg, 0.72 mmol) in anhydrous Methanol (3.0 mL) under Nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C (Ice bath). Critical: Lower temperature favors regioselectivity by suppressing the non-selective background reaction.

-

Catalyst Addition: Add

(10 -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Quench: Add saturated aqueous

(1 mL) to neutralize the Lewis acid. -

Extraction: Evaporate excess methanol. Extract the aqueous residue with DCM (

mL). -

Purification: Silica gel chromatography (Hexanes:EtOAc 80:20).

Expected Yield: 75-85%

Regio-Ratio (

Figure 2: Workflow for Acid-Catalyzed Regioselective Opening.

Analytical Validation (Self-Validating System)

To confirm the success of your protocol, use the following diagnostic signals. The shift of the benzylic proton is the primary indicator of regiochemistry.

Table 1: Diagnostic NMR Signals ( )

| Moiety | Starting Material (Epoxide) | Product A (Terminal Attack) | Product B (Benzylic Attack) |

| Benzylic Proton ( | |||

| Terminal Protons ( | |||

| ~ -112.5 ppm | ~ -113.0 ppm (Minor shift) | ~ -113.0 ppm |

Chiral HPLC Method:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Note: The enantiomers of the

-amino alcohol (Product A) usually separate well. Racemization in Protocol B is possible if the temperature spikes; check ee% carefully.

Troubleshooting & Optimization

-

Issue: Low Regioselectivity in Acidic Protocol.

-

Cause: Temperature too high or Lewis Acid too weak.

-

Fix: Cool to -20°C or switch to a "harder" Lewis acid like

or

-

-

Issue: Polymerization.

-

Cause: High concentration of epoxide with strong Lewis acid.

-

Fix: Dilute reaction to 0.1 M. Add the epoxide slowly to the catalyst solution.

-

-

Issue: Incomplete Conversion (Basic Protocol).

-

Cause: Steric bulk of the amine.

-

Fix: Add 1.0 equiv of

. Lithium ions activate the epoxide oxygen, facilitating nucleophilic attack without changing the regioselectivity profile (General Base Catalysis).

-

References

-

Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. [Link]

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]

-

Azizi, N., & Saidi, M. R. (2005). Highly regioselective aminolysis of epoxides with aromatic amines catalyzed by lithium perchlorate under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507. [Link]

Sources

Application Note: Asymmetric Epoxidation of 3-Fluorostyrene via Jacobsen’s Catalyst

[1]

Abstract & Scope

This application note details the protocol for the enantioselective epoxidation of 3-fluorostyrene to (R)-3-fluorostyrene oxide using the Jacobsen-Katsuki manganese(III) salen catalyst . The presence of the fluorine atom at the meta-position imparts unique electronic properties (inductive withdrawal) that influence reaction kinetics compared to unsubstituted styrene.[1] This guide addresses critical process parameters—specifically pH buffering, oxidant stoichiometry, and the use of N-oxide additives—to maximize both enantiomeric excess (ee) and catalytic turnover (TON).

Target Product Profile:

-

Substrate: 3-Fluorostyrene (CAS: 350-51-6)[1]

-

Product: (R)-3-Fluorostyrene oxide (or (S)-enantiomer depending on catalyst choice)[1]

-

Catalyst: (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst][1]

-

Expected Performance: Yield: 75–90%; ee: >90% (under optimized conditions).

Scientific Foundation & Mechanism[1]

Mechanistic Pathway

The reaction proceeds via a manganese(V)-oxo species generated in situ by the oxidation of the Mn(III)-salen complex.[1] The mechanism involves a concerted but asynchronous oxygen transfer, or a radical intermediate pathway, where the "side-on" approach of the olefin to the metal-oxo center dictates stereochemistry.[1]

-

Electronic Effect of Fluorine: The meta-fluorine substituent exerts an electron-withdrawing inductive effect (-I), slightly deactivating the double bond toward the electrophilic Mn(V)=O species compared to styrene.[1] This necessitates strict control of catalyst stability and the use of an axial ligand additive (PPNO) to facilitate turnover before catalyst degradation occurs.[1]

-

Stereochemical Control: The (R,R)-catalyst typically yields the (R)-epoxide for styrene derivatives.[1] The steric bulk of the tert-butyl groups on the salen ligand forces the olefin to approach over the diamine bridge (the "open" quadrant), inducing asymmetry.[1]

Critical Process Parameters (CPPs)

| Parameter | Setting | Rationale |

| Oxidant | NaOCl (Bleach) | Efficient oxygen atom donor; inexpensive.[1] |

| pH Control | 11.3 ± 0.2 | CRITICAL. pH > 12 degrades the catalyst; pH < 10 leads to low conversion.[1] Buffered bleach is mandatory.[1] |

| Additive | 4-Phenylpyridine N-oxide (PPNO) | Acts as an axial ligand, stabilizing the Mn-oxo species and accelerating the reaction rate (up to 10x).[1] |

| Temperature | 0°C to 4°C | Suppresses side reactions and catalyst oxidative degradation; improves enantioselectivity.[1] |

Reaction Pathway Diagram[1]

Figure 1: Catalytic cycle of the Jacobsen epoxidation. The axial ligand (PPNO) stabilizes the high-valent Mn-oxo intermediate, preventing catalyst decomposition.[1]

Experimental Protocol

Materials & Reagents[1][4]

-

Substrate: 3-Fluorostyrene (1.0 equiv, 5.0 mmol, ~610 mg).

-

Catalyst: (R,R)-Jacobsen's Catalyst (2–5 mol%, ~0.10–0.25 mmol).[1]

-

Additive: 4-Phenylpyridine N-oxide (PPNO) (0.2–0.5 equiv relative to catalyst).[1]

-

Oxidant: Commercial Sodium Hypochlorite (NaOCl, household bleach), diluted to ~0.5–0.6 M.[1]

-

Buffer: 0.05 M Na₂HPO₄ (Disodium hydrogen phosphate).[1]

-

Solvent: Dichloromethane (DCM), HPLC grade.[1]

Preparation of Buffered Bleach (The "0.05 M Na₂HPO₄" System)

Standard commercial bleach is too basic (pH ~13).[1] It must be buffered.[1][2]

-

Dissolve Na₂HPO₄ (approx.[1] 1.0 g) in 100 mL of distilled water.

-

Add commercial bleach (concentration typically 5–6%) to this solution until the total volume ensures a 2–3 fold excess of NaOCl relative to the substrate.[1]

-

Validation: Check pH using a calibrated pH meter. Adjust to pH 11.3 using 1M HCl or NaOH if necessary.

-

Note: If the solution is cloudy, filter it through a glass wool plug before use.[1]

-

Reaction Procedure (Step-by-Step)

-

Reactor Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.

-

Organic Phase: Add 3-fluorostyrene (610 mg, 5.0 mmol) and DCM (10 mL).

-

Catalyst Addition: Add (R,R)-Jacobsen's Catalyst (63 mg, 0.1 mmol, 2 mol%) and PPNO (17 mg, 0.1 mmol).

-

Temperature Equilibration: Cool the mixture to 0°C using an ice/water bath.

-

Oxidant Addition: Add the Buffered Bleach Solution (15 mL, ~0.55 M, ~1.5 equiv) in one portion or dropwise over 5 minutes.

-

Reaction: Stir vigorously at 0°C.

-

Monitoring: Monitor by TLC (Silica gel, Hexane/EtOAc 9:1).

-

Quench & Workup:

-

Once TLC indicates consumption of starting material, separate the phases.[1][3]

-

Extract the aqueous layer with DCM (2 x 10 mL).[1]

-

Wash combined organic layers with Water (20 mL) followed by Brine (20 mL).[1]

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temp < 35°C to avoid epoxide opening).[1]

-

Purification[1]

Analytical Validation (QC)

Enantiomeric Excess (ee) Determination

To confirm the enantiopurity of the (R)-3-fluorostyrene oxide, use Chiral HPLC or GC.[1]

-

Technique: Chiral HPLC

-

Column: Daicel Chiralcel OD-H or OJ-H (Standard for styrene oxides).[1]

-

Mobile Phase: Hexane : Isopropanol (98:2 to 90:10).[1]

-

Flow Rate: 0.5 – 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Aromatic ring absorption).[1]

-

Expectation:

-

Major Peak: (R)-enantiomer (elution order depends on specific column; run racemate standard first).[1]

-

Target ee: > 90%.

-

Chemical Identity (NMR)

-

1H NMR (400 MHz, CDCl3): Look for the characteristic epoxide protons.[1]

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | pH drift (< 10.[1]5) | Check buffer capacity.[1] Ensure Na₂HPO₄ concentration is sufficient.[1] |

| Catalyst Bleaching (Green/Clear solution) | Oxidative degradation | Add more PPNO (stabilizer).[1] Lower reaction temperature.[1][2] Ensure pH is not > 12.[1] |

| Low ee (< 80%) | High Temperature or Background Reaction | Ensure reaction is strictly at 0°C. Verify no uncatalyzed oxidation is occurring (run blank). |

| Emulsion | Surfactant effect of catalyst | Filter biphasic mixture through Celite pad before separation.[1] Add more brine. |

Safety & Waste Disposal

-

Manganese Waste: All aqueous and solid waste containing manganese must be disposed of in heavy metal waste containers.[1]

-

Oxidants: Quench excess bleach with sodium thiosulfate solution before disposal.[1] Do not mix bleach with acids (releases Cl₂ gas) or ammonia (releases chloramines).[1]

-

3-Fluorostyrene: Flammable liquid.[1] Irritant. Handle in a fume hood.

References

-

Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990).[1] Enantioselective epoxidation of unfunctionalized olefins catalyzed by salen manganese complexes.[1][5][6][7] Journal of the American Chemical Society, 112(7), 2801–2803.[1] Link

-

Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991).[1] Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064.[1] Link

-

Palucki, M., Pospisil, P. J., Zhang, W., & Jacobsen, E. N. (1994).[1] Isobutene as a probe for the mechanism of the Mn(salen)-catalyzed epoxidation of olefins.[1] Journal of the American Chemical Society, 116(20), 9333–9334.[1] Link

-

Linker, T. (1997).[1] The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism. Angewandte Chemie International Edition, 36(19), 2060–2062.[1] Link

-

Brandes, B. D., & Jacobsen, E. N. (1994).[1] Highly Enantioselective Epoxidation of Trisubstituted Olefins with Chiral (Salen)Mn Complexes.[1][6] The Journal of Organic Chemistry, 59(16), 4378–4380.[1] Link

Sources

- 1. 3-Fluorostyrene | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR100752282B1 - Method for preparing 2-chlorostyrene oxide of (R)-or (S) -form using enzyme - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Retraction: Synthesis of a novel type of chiral salen Mn(iii) complex immobilized on crystalline zinc poly(styrene-phenylvinylphosphonate)-phosphate (ZnPS-PVPP) as effective catalysts for asymmetric epoxidation of unfunctionalized olefins - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

synthesis of beta-blockers using (R)-(3-Fluorophenyl)oxirane

Application Note: High-Throughput Synthesis of Fluorinated -Blocker Analogs

Topic: Regioselective Aminolysis of (R)-(3-Fluorophenyl)oxirane for Arylethanolamine Scaffolds

Executive Summary

This application note details the synthesis of fluorinated arylethanolamine

This guide focuses on the regioselective ring opening of the epoxide with primary amines (aminolysis) to generate the

Chemical Background & Mechanism

The core transformation involves the nucleophilic attack of a primary amine (e.g., isopropylamine, tert-butylamine) on the epoxide ring.

-